pKa Value and Acidity Profile: Direct Comparison with Phosphonic Acids for Phosphatase Inhibition
Phosphonothioic acids, which incorporate the thiophosphorus moiety characteristic of phosphorothious acid derivatives, exhibit pKa values that closely approximate those of natural phosphate esters, in direct contrast to phosphonic acids. A systematic study comparing a series of phosphonothioic acids with their corresponding phosphonic acid counterparts revealed that sulfur substitution shifts the pKa to values near phosphate esters rather than the higher pKa values typical of phosphonic acids [1]. This difference in acidity profile alters the charge distribution and steric requirements of the anion, which influences inhibitory properties toward multiple phosphatase enzymes including human placental alkaline phosphatase, E. coli alkaline phosphatase, Yersinia protein-tyrosine phosphatase, and serine/threonine protein phosphatases PP2C and lambda [1].
| Evidence Dimension | Acidity (pKa) and phosphatase inhibitory profile |
|---|---|
| Target Compound Data | Phosphonothioic acids: pKa values close to those of phosphate esters |
| Comparator Or Baseline | Phosphonic acids: significantly higher pKa values typical of phosphonic acids |
| Quantified Difference | pKa reduction to phosphate ester-like values; differences in inhibitory properties were modest with some exceptions across five phosphatases tested |
| Conditions | In vitro enzyme inhibition assays using human placental alkaline phosphatase, E. coli alkaline phosphatase, Yersinia protein-tyrosine phosphatase, and serine/threonine protein phosphatases PP2C and lambda |
Why This Matters
Procurement decisions for phosphatase inhibitor development must account for pKa differences that directly affect enzyme binding affinity and inhibitor design, making phosphonothioic acid scaffolds functionally distinct from phosphonic acid alternatives despite structural similarity.
- [1] Swierczek, K.; Pandey, A. S.; Peters, J. W.; Hengge, A. C. A Comparison of Phosphonothioic Acids with Phosphonic Acids as Phosphatase Inhibitors. J. Med. Chem. 2003, 46, 3703-3708. View Source
